molecular formula C27H27FN2O4 B2865609 2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 441291-74-3

2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2865609
CAS No.: 441291-74-3
M. Wt: 462.521
InChI Key: DGKQNXXNUMEKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its structure features a benzo[de]isoquinoline-1,3-dione core, a fluorophenoxy-substituted hydroxypropyl chain, and a piperidin-4-ylmethyl group. The fluorophenoxy moiety may enhance DNA-binding affinity and metabolic stability, while the hydroxypropyl side chain could improve solubility and pharmacokinetic properties. This compound belongs to a class of DNA intercalators, where structural modifications aim to balance efficacy with reduced toxicity compared to earlier analogs like amonafide .

Properties

IUPAC Name

2-[[1-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O4/c28-20-7-9-22(10-8-20)34-17-21(31)16-29-13-11-18(12-14-29)15-30-26(32)23-5-1-3-19-4-2-6-24(25(19)23)27(30)33/h1-10,18,21,31H,11-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKQNXXNUMEKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=C(C=C5)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5- and 6-Amino-Substituted Naphthalimides

Key analogs include 5-(dimethylamino-ethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione (3a) and 6-(dimethylamino-propylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione (4b). These compounds, synthesized via Suzuki coupling and nucleophilic substitution, exhibit superior antitumor activity over amonafide (IC₅₀: 6.02 μM for HeLa cells). For example:

  • 4b shows IC₅₀ = 0.64 μM (HeLa) and 0.23 μM (P388D1) .
  • 3a demonstrates IC₅₀ = 0.69 μM (HeLa) .

The target compound shares the benzo[de]isoquinoline-dione core but replaces amino groups with a fluorophenoxy-hydroxypropyl-piperidine chain.

Fluorophenoxy-Containing Derivatives

A structurally similar compound, 3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione (similarity score: 0.56), incorporates a fluorobenzoyl-piperidine group but lacks the hydroxypropyl linker. This difference may reduce solubility and DNA-binding efficiency compared to the target compound .

Activity and Selectivity

Table 1: Antitumor Activity of Selected Naphthalimide Derivatives

Compound Substituents IC₅₀ (HeLa) IC₅₀ (P388D1) Side Effects
Amonafide 5-NH₂ 6.02 μM 0.68 μM Severe myelosuppression
3a 5-(Dimethylamino-ethylamino) 0.69 μM N/A Reduced toxicity
4b 6-(Dimethylamino-propylamino) 0.64 μM 0.23 μM Minimal myelotoxicity
Target Compound 4-Fluorophenoxy-hydroxypropyl-piperidine Pending Pending Hypothetically low

Key Findings :

  • Positional Effects: 6-Amino substitution (e.g., 4b) enhances activity over 5-substituted analogs, suggesting steric or electronic advantages in DNA intercalation .
  • Fluorophenoxy Impact: The 4-fluorophenoxy group in the target compound may improve target affinity and metabolic stability compared to non-fluorinated analogs .

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